6,8-Dichloro-2-methylimidazo[1,2-a]pyridine is a heterocyclic compound used as a precursor in synthesizing more complex molecules with potential biological activities, particularly as antibacterial agents. It belongs to the imidazo[1,2-a]pyridine class, characterized by a fused imidazole and pyridine ring system. [, ]
Synthesis Analysis
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine (1) can be synthesized through various multi-step reactions. One approach involves reacting 2,6-dichloro-3-nitropyridine with propargyl alcohol in the presence of a base, followed by a cyclization reaction using a copper catalyst. []
Chemical Reactions Analysis
Reaction with Aldehydes, Malononitrile, and Ethyl Cyanoacetate: This compound reacts with aldehydes, malononitrile, and ethyl cyanoacetate to produce imidazopyridinyl-pyridine hybrids. [] This reaction typically involves a condensation reaction followed by a cyclization step.
Reaction with Thiosemicarbazide and Bromine: Treatment with thiosemicarbazide and bromine, followed by cyclization with various reagents such as ethyl bromoacetate, chloroacetone, phenacyl chloride, and thiourea, allows for the synthesis of imidazopyridinyl-thiazole hybrids. []
Reaction with Dimethylformamide-Dimethylacetal and Hydrazine: Reaction with dimethylformamide-dimethylacetal followed by treatment with hydrazine leads to the formation of imidazopyridinyl-pyrazole derivatives. []
Applications
The primary application of 6,8-dichloro-2-methylimidazo[1,2-a]pyridine lies in its use as a building block for synthesizing more complex molecules. Specifically, it serves as a precursor for generating imidazo[1,2-a]pyridine derivatives containing pyridine, thiazole, or pyrazole moieties. [] These derivatives have shown promising antibacterial activity against various bacterial strains. [] Further research is necessary to explore the full potential of these compounds as antibacterial agents.
Compound Description: This compound serves as a crucial precursor in synthesizing a series of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives. These derivatives incorporate pyridine, thiazole, and pyrazole ring systems, designed for their potential antibacterial properties [].
Relevance: This compound is a direct derivative of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine, modified at the 3-position with an acetyl group. This modification is essential for its use as a synthetic building block for the imidazopyridine hybrids investigated in the study [].
Imidazopyridinyl-pyridine Hybrids (2 and 3)
Compound Description: These hybrids represent a class of compounds synthesized by reacting 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine (1) with various aldehydes, malononitrile, and/or ethyl cyanoacetate []. Their antibacterial activity was evaluated as part of the study.
Relevance: These hybrids are structurally related to 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine through the incorporation of the imidazo[1,2-a]pyridine core structure. The "hybrid" designation arises from the additional pyridine ring system introduced via the synthetic route, creating molecules with potentially enhanced biological activity [].
Imidazopyridinyl-thiazole Hybrids (5, 6, and 8-10)
Compound Description: This group of compounds showcases another set of hybrids synthesized from the precursor 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine (1). The synthetic strategy involved treating the precursor with thiosemicarbazide and/or bromine, followed by cyclization reactions using reagents like ethyl bromoacetate, chloroacetone, phenacyl chloride, and/or thiourea []. This group exhibited remarkable antibacterial activities.
Relevance: Like the imidazopyridinyl-pyridine hybrids, these compounds maintain the core structure of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine. The key distinction lies in the introduction of a thiazole ring system, forming the "imidazopyridinyl-thiazole" hybrid and contributing to their potent antibacterial properties [].
Imidazopyridinyl-pyrazole Motif (12)
Compound Description: This compound represents a specific imidazopyridine derivative synthesized by reacting the precursor 3-acetyl-6,8-dichloro-2-methylimidazo[1,2-a]pyridine (1) with dimethylformamide-dimethylacetal. Subsequent treatment with hydrazine led to the formation of this distinct imidazopyridinyl-pyrazole structure [].
Relevance: This motif shares the foundational 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine structure. Its classification as an "imidazopyridinyl-pyrazole" motif stems from the successful inclusion of a pyrazole ring system within the molecule, highlighting the versatility of the precursor in generating diverse chemical entities [].
FR167344
Compound Description: FR167344 is a nonpeptide antagonist specifically targeting the bradykinin B2 receptor subtype. It exhibits high binding affinity for the B2 receptor with an IC50 value of 65 nM. Notably, it demonstrates insurmountable antagonism, causing a rightward shift and a reduction in the maximal response of bradykinin-induced phosphatidylinositol hydrolysis [].
Relevance: Structurally, FR167344 contains the 6,8-dichloro-2-methylimidazo[1,2-a]pyridine core within its molecular structure []. This key structural feature links it to 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine, suggesting a potential starting point or scaffold for its development.
FR173657
Compound Description: FR173657 is another potent nonpeptide antagonist that selectively targets the bradykinin B2 receptor subtype. It demonstrates high affinity binding to the B2 receptor with an IC50 value of 8.9 nM. Like FR167344, it exhibits insurmountable antagonism of bradykinin-induced phosphatidylinositol hydrolysis []. Notably, FR173657 represents a further optimized compound within its class, reaching clinical candidate status [].
Relevance: Similar to FR167344, FR173657 also incorporates the 6,8-dichloro-2-methylimidazo[1,2-a]pyridine core within its complex structure [, ]. This structural similarity highlights the relevance of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine as a potential lead compound or pharmacophore in the development of selective bradykinin B2 receptor antagonists.
Compound Description: This series of compounds represents a novel class of orally active non-peptide bradykinin (BK) B2 receptor antagonists []. This class of compounds played a crucial role in developing FR173657, a clinical candidate for a bradykinin B2 receptor antagonist [].
Relevance: These compounds share the 6,8-dichloro-2-methylimidazo[1,2-a]pyridine core structure with 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine, indicating that this core might be essential for the desired biological activity [].
FR193517
Compound Description: FR193517, a pyrrole derivative, is a potent and orally active non-peptide B2 antagonist. It exhibits potent inhibitory activity against the specific binding of [3H]BK to recombinant human B2 receptors (IC50 = 0.37 nM) and guinea pig ileum membrane preparations expressing B2 receptors (IC50 = 0.56 nM) [].
Relevance: FR193517 was identified as a bioisostere of 6,8-dichloro-2-methylimidazo[1,2-a]pyridine-containing compounds during structure-activity relationship (SAR) studies. Despite not containing the 6,8-dichloro-2-methylimidazo[1,2-a]pyridine core, it was designed based on the active conformation of those compounds, making it a structurally related compound [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.